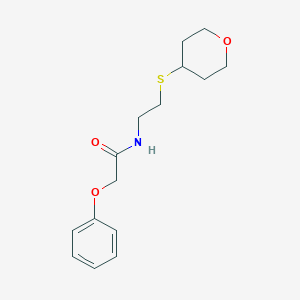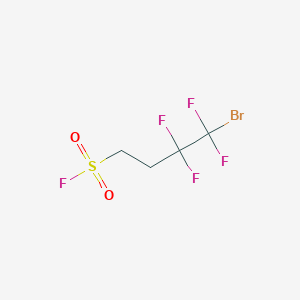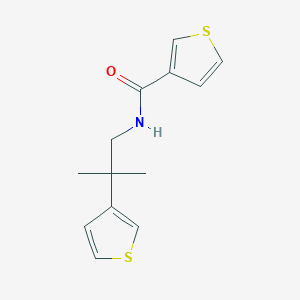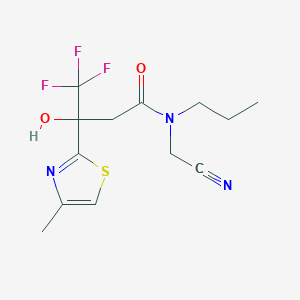![molecular formula C18H17N3O4 B2546752 N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-13-3](/img/structure/B2546752.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the synthesis and properties of related compounds. Benzamides are a class of compounds known for their diverse range of biological activities and applications in colorimetric sensing, antibacterial studies, and psychotropic effects .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Another approach is the reaction between ortho-phthalaldehyde and aroylhydrazines, leading to the formation of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides . The synthesis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide from ortho-toluylchloride and 2-amino-4-picoline is another example of the diverse synthetic routes available for benzamide derivatives .
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives, as demonstrated in the studies of N-(cyano(naphthalen-1-yl)methyl)benzamides and N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides . These analyses reveal the geometric configurations and the presence of internal hydrogen bonding, which contribute to the rigidity and stability of the molecules .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . The conversion of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides into highly fluorescent 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes upon oxidation is another example of the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized using spectroscopic techniques such as IR, UV-Vis, and NMR. For instance, the FTIR analysis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide shows vibrational frequencies for various functional groups, and NMR results provide information on chemical shifts . The melting point range can also be indicative of the purity and stability of the compound .
科学的研究の応用
Benzoxazinoids in Plant Defense and Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites produced by certain plants, playing roles in defense against biological threats. Their structural backbone has been explored for designing new antimicrobial compounds, demonstrating potential against fungi and bacteria (Wouter J. C. de Bruijn et al., 2018).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives are utilized in various scientific disciplines, from nanotechnology to biomedical applications, due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding (S. Cantekin et al., 2012).
Benzodiazepines in Organic Synthesis and Medicinal Chemistry
The synthesis and application of 1,4- and 1,5-benzodiazepines, which are crucial in the pharmaceutical industry for their biological activities, have been extensively reviewed, highlighting their significance in both organic chemistry and drug development (Sunita Teli et al., 2023).
Monoterpenes as Antimicrobial Agents
Monoterpenes, like p-Cymene, found in over 100 plant species, exhibit a range of biological activities including antimicrobial effects. This review emphasizes the need for further studies on their in vivo efficacy and safety (A. Marchese et al., 2017).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds bearing functional groups like nitrogen (N), sulfur (S), and oxygen (O) are pivotal in developing central nervous system (CNS) acting drugs, showcasing the diversity and potential of heterocyclic chemistries in therapeutic applications (S. Saganuwan, 2017).
作用機序
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating. By inducing apoptosis, it triggers the programmed cell death, leading to the elimination of cancer cells .
Pharmacokinetics
The compound’s anticancer activity suggests that it is able to reach the cancer cells in the body and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of cell cycle progression at the S phase and the induction of apoptosis. These effects lead to the inhibition of cancer cell proliferation and the reduction of cancer cell population .
将来の方向性
特性
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-19-17(22)14-8-11-4-2-3-5-13(11)21(14)18(23)20-12-6-7-15-16(9-12)25-10-24-15/h2-7,9,14H,8,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCVDYQNJCCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2546680.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)



![ethyl N-{[1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B2546687.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)
![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)
